

2,5,6-Trichloro-4-methylnicotinonitrile molecular structure and formula

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Compound of Interest

Compound Name: 2,5,6-Trichloro-4-methylnicotinonitrile

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An In-depth Technical Guide to 2,5,6-Trichloro-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic context of **2,5,6-trichloro-4-methylnicotinonitrile**. It is intended for an audience with a technical background in chemistry and pharmacology, particularly those involved in drug discovery and development. This document summarizes key identifiers, physicochemical properties, and its significant role as an intermediate in the synthesis of neurologically active compounds.

Molecular Structure and Chemical Formula

2,5,6-Trichloro-4-methylnicotinonitrile is a chlorinated pyridine derivative. The core structure is a pyridine ring, substituted with three chlorine atoms, a methyl group, and a nitrile group.

IUPAC Name: 2,5,6-trichloro-4-methylpyridine-3-carbonitrile^{[1][2][3][4]} CAS Number: 63195-39-1^{[1][3]} Molecular Formula: C₇H₃Cl₃N₂^{[1][5]}

The structural formula and key identifiers are provided below.

Caption: Molecular structure and key identifiers of **2,5,6-Trichloro-4-methylnicotinonitrile**.

Physicochemical Properties

Quantitative data for **2,5,6-trichloro-4-methylnicotinonitrile** is limited in publicly accessible literature. The following table summarizes available computed data. Experimental values for properties such as melting and boiling points are not readily available.

Property	Value	Source
Molecular Weight	221.47 g/mol	[5]
Exact Mass	219.936181 Da	PubChem (Computed)[2]
XLogP3	3.5	PubChem (Computed)[2]
Hydrogen Bond Donors	0	PubChem (Computed)[2]
Hydrogen Bond Acceptors	2	PubChem (Computed)[2]
Rotatable Bond Count	1	PubChem (Computed)[2]
Topological Polar Surface Area	36.7 Å ²	PubChem (Computed)[2]

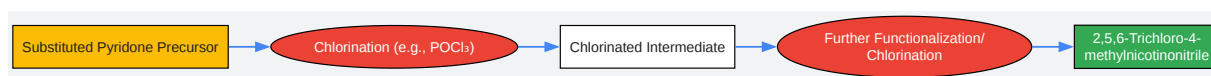
Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2,5,6-trichloro-4-methylnicotinonitrile** is not readily available in the surveyed literature. However, based on the synthesis of analogous compounds, a general synthetic strategy can be proposed.

General Synthetic Approach:

The synthesis of chlorinated nicotinonitriles often involves the chlorination of a corresponding hydroxypyridine or pyridone precursor. For instance, the synthesis of 2-chloro-6-methyl-3-pyridinecarbonitrile is achieved by treating 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a strong chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperatures.

A plausible synthetic workflow for **2,5,6-trichloro-4-methylnicotinonitrile** would likely involve a multi-step process starting from a more readily available pyridine derivative, followed by sequential chlorination and functional group manipulations.



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Caption: A generalized synthetic workflow for the preparation of chlorinated nicotinonitriles.

Application in Drug Discovery: An Intermediate for M4 Receptor Potentiators

The primary significance of 2,5,6-trichloro-4-methyl-3-pyridinecarbonitrile in the field of drug development is its role as a key intermediate in the synthesis of thienopyridines.[3][6] These thienopyridine derivatives have been identified as potent and selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.

The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the striatum, a key node in motor and reward pathways. Its modulation is a promising therapeutic strategy for treating the symptoms of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. M4 receptor activation has been shown to counteract the effects of excessive dopamine D1 receptor signaling, which is implicated in the pathophysiology of these conditions.

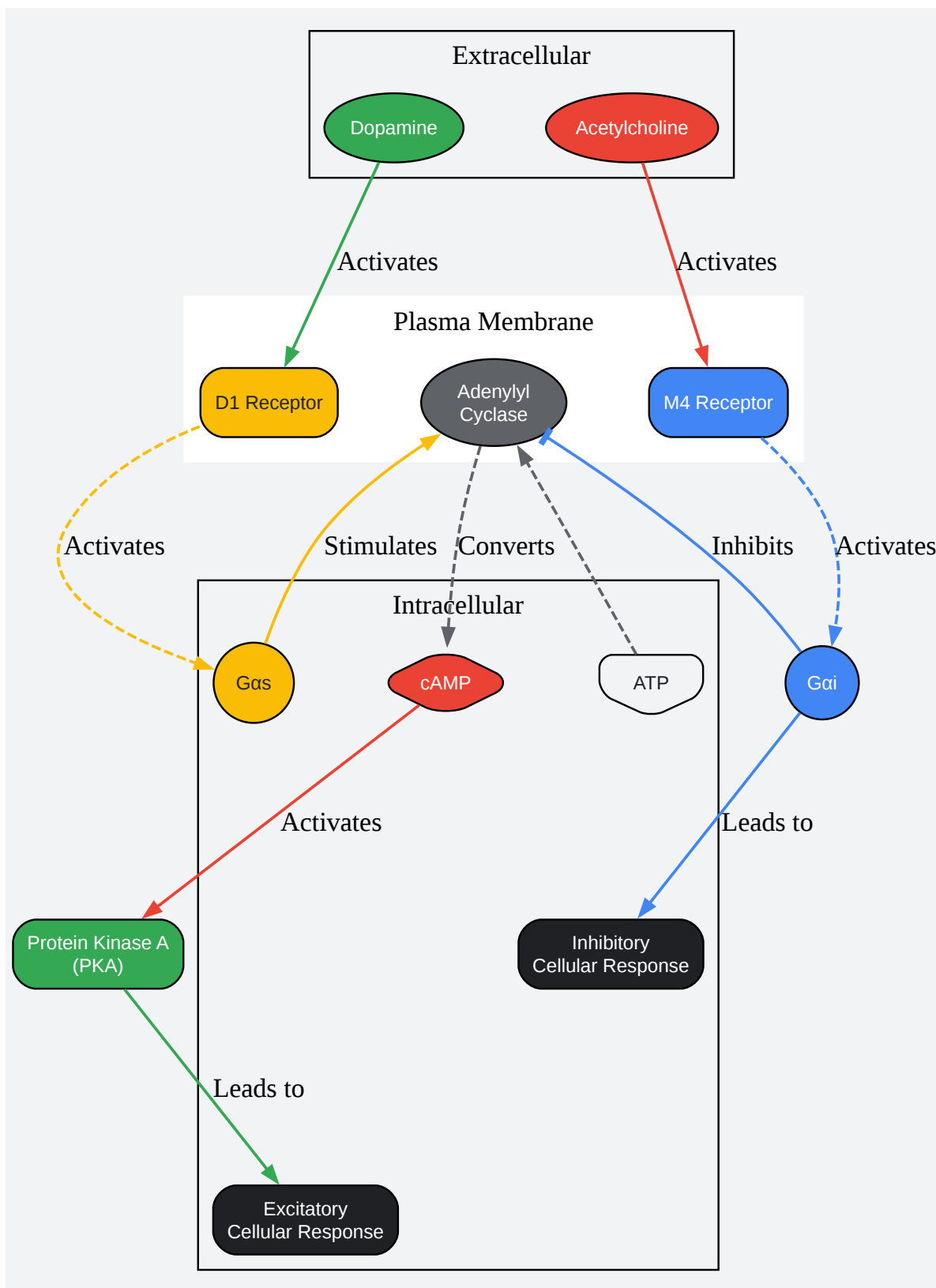
M4 Muscarinic Receptor Signaling Pathway

The M4 muscarinic acetylcholine receptor (M4R) is coupled to the Gai/o family of inhibitory G-proteins.[6] Upon activation by acetylcholine or a positive allosteric modulator, the following signaling cascade is initiated:

- **G-protein Dissociation:** The activated M4R promotes the exchange of GDP for GTP on the Gai subunit, leading to the dissociation of the Gai-GTP and Gβγ subunits.
- **Inhibition of Adenylyl Cyclase:** The Gai-GTP subunit directly inhibits the enzyme adenylyl cyclase (AC).

- **Reduction of cAMP:** This inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
- **Downstream Effects:** The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA). This has numerous downstream effects, including the modulation of ion channel activity and gene expression.

Crucially, this M4R-mediated inhibition of the cAMP pathway directly opposes the signaling cascade of the dopamine D1 receptor, which is coupled to G α s and stimulates adenylyl cyclase. This antagonistic relationship is central to the therapeutic potential of M4R modulators.



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Caption: The signaling pathway of the M4 muscarinic acetylcholine receptor and its opposition to the D1 dopamine receptor pathway.

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